![molecular formula C16H11BrN2 B15211361 6-Quinolinamine, N-[(4-bromophenyl)methylene]- CAS No. 84922-31-6](/img/structure/B15211361.png)
6-Quinolinamine, N-[(4-bromophenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromobenzylidene)quinolin-6-amine is a heterocyclic compound with the molecular formula C16H11BrN2 It is a derivative of quinoline, a nitrogen-containing aromatic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzylidene)quinolin-6-amine typically involves the condensation of 4-bromobenzaldehyde with quinolin-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N-(4-Bromobenzylidene)quinolin-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
化学反应分析
Types of Reactions: N-(4-Bromobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce N-(4-bromobenzyl)quinolin-6-amine.
科学研究应用
N-(4-Bromobenzylidene)quinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-Bromobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
相似化合物的比较
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
4-Bromoquinoline: A derivative with similar structural features but different reactivity.
N-Benzylidenequinolin-6-amine: A compound with a similar core structure but lacking the bromine atom.
Uniqueness: N-(4-Bromobenzylidene)quinolin-6-amine is unique due to the presence of both the bromine atom and the benzylidene moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
属性
CAS 编号 |
84922-31-6 |
|---|---|
分子式 |
C16H11BrN2 |
分子量 |
311.18 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11BrN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H |
InChI 键 |
XBXPDSMJFMCJMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)Br)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




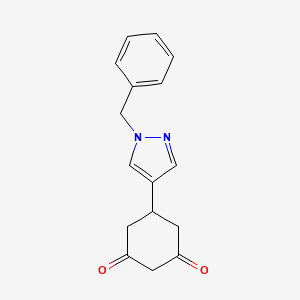
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
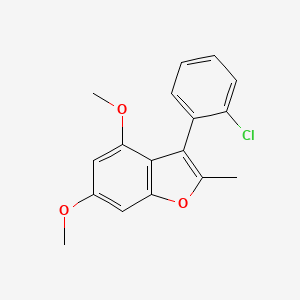
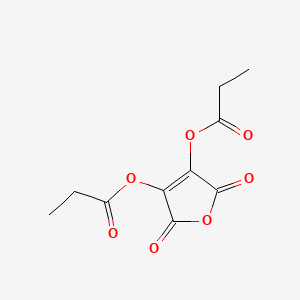

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
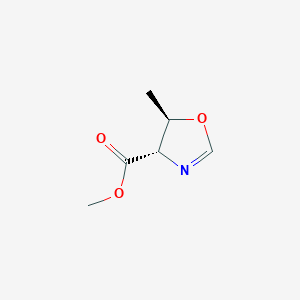
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)

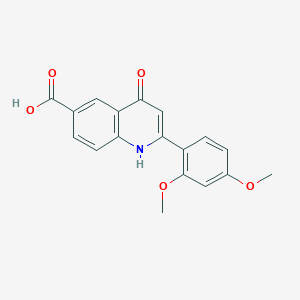
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
